3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide

Description

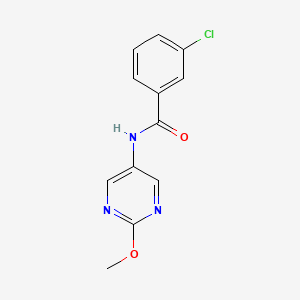

3-Chloro-N-(2-methoxypyrimidin-5-yl)benzamide is a benzamide derivative featuring a 3-chlorobenzoic acid moiety linked via an amide bond to a 2-methoxypyrimidin-5-amine group. The compound’s structure combines a halogenated aromatic ring with a substituted pyrimidine, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLXXIBRJMXOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and 2-methoxypyrimidine.

Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methoxypyrimidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.

Major Products Formed

Substitution: Depending on the nucleophile, products such as amines or thiols substituted benzamides are formed.

Oxidation: Oxidized derivatives with additional functional groups like carboxylic acids.

Reduction: Reduced derivatives with modified functional groups like alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

The substituents on the benzamide scaffold significantly influence molecular conformation and crystal packing. Key comparisons include:

Key Observations :

- Planarity : The amide group in 3-chloro-N-(2-nitrophenyl)benzamide forms a nearly planar core (r.m.s. deviation = 0.0164 Å), with dihedral angles of 15.2° between the benzamide and nitro-substituted phenyl ring . The methoxy group in the target compound may reduce steric hindrance, favoring similar planarity.

- Halogen Interactions : In 3-chloro-N-(2-nitrophenyl)benzamide, the shortest Cl···Cl contact is 3.943 Å, consistent with weak van der Waals interactions . By contrast, 3-chloro-N-(2-fluorophenyl)benzamide exhibits F···π interactions, which are stronger and directionally specific . The methoxy group in the target compound may participate in C-H···O or OCH₃···π interactions, altering packing efficiency.

- Polymorphism : 3-Chloro-N-(2-fluorophenyl)benzamide exists in two polymorphic forms (IA, IB), differing in weak interaction networks . The target compound’s methoxypyrimidine group could promote polymorphism due to its flexible hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: Electron-withdrawing groups (e.g., NO₂ in ) reduce solubility in polar solvents compared to electron-donating groups (e.g., OCH₃ in the target compound).

- Thermal Stability : The nitro-substituted analog has a melting point of 399 K , while the methoxy group may lower the melting point due to reduced crystal lattice energy.

Biological Activity

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group on a benzene ring and a methoxypyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Target Interactions:

Research indicates that compounds with similar structures can interact with various proteins and enzymes, particularly those involved in cellular signaling pathways. Specifically, this compound may affect proteins in the cytoskeleton, influencing cellular structure and function.

Biochemical Pathways:

The compound's interaction with cytoskeletal proteins suggests it may modulate pathways related to cell movement and structural integrity. This modulation can have implications for cancer cell proliferation and migration, making it a candidate for further investigation in cancer therapy.

Biological Activity Studies

Recent studies have assessed the biological activity of this compound through various assays:

-

Antifungal Activity:

In vitro assays demonstrated moderate antifungal activity against several pathogens, including Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) were comparable to existing antifungal agents, indicating potential utility in agricultural applications . -

Antibacterial Activity:

The compound showed lower antibacterial activity against certain bacterial strains compared to established treatments. This suggests that while it may not be a primary antibacterial agent, it could serve as a scaffold for further modifications aimed at enhancing efficacy . -

Cellular Assays:

Studies involving cellular models indicated that this compound could influence cell viability and proliferation rates. Its effects on specific signaling pathways related to cell survival point towards its potential as an anti-cancer agent .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

-

Cancer Research:

A study focusing on the inhibition of the ERK5 pathway found that derivatives of similar compounds could effectively reduce cancer cell proliferation in vitro. This suggests that this compound could be explored as part of a broader strategy targeting this pathway . -

Metabolic Pathway Analysis:

Investigations into the metabolic pathways affected by this compound revealed interactions with key enzymes that could alter metabolic flux in cells. Understanding these interactions is crucial for predicting the pharmacokinetics and potential side effects of the compound.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

-

Long-term Stability Studies:

Assessing the stability and degradation products of the compound over time will help determine its viability as a therapeutic agent. -

In Vivo Studies:

Conducting animal studies will provide insights into the pharmacokinetics and therapeutic efficacy in living organisms. -

Structure-Activity Relationship (SAR) Studies:

Exploring modifications to the chemical structure could enhance biological activity and selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.